molecular formula C9H7N3O4 B12364973 methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate

methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate

Katalognummer: B12364973
Molekulargewicht: 221.17 g/mol
InChI-Schlüssel: OHIPYJGVLRJDJZ-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate is an organic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl cyanoacetate with 3-nitropyridine-6-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-4-ylidene)acetate
  • Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-5-ylidene)acetate

Uniqueness

Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and potential applications. The presence of both cyano and nitro groups provides a versatile platform for further chemical modifications and functionalization.

Eigenschaften

Molekularformel

C9H7N3O4

Molekulargewicht

221.17 g/mol

IUPAC-Name

methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5-6H,1H3/b8-7+

InChI-Schlüssel

OHIPYJGVLRJDJZ-BQYQJAHWSA-N

Isomerische SMILES

COC(=O)/C(=C/1\C=CC(C=N1)[N+](=O)[O-])/C#N

Kanonische SMILES

COC(=O)C(=C1C=CC(C=N1)[N+](=O)[O-])C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.